An In-depth Technical Guide to the NMR Chemical Shifts of trans-2-Aminocyclohexanol Hydrochloride
An In-depth Technical Guide to the NMR Chemical Shifts of trans-2-Aminocyclohexanol Hydrochloride
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for trans-2-aminocyclohexanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound by ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings, present established spectral data, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.
Introduction: The Significance of Stereochemistry in NMR
In the realm of organic chemistry and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. trans-2-Aminocyclohexanol hydrochloride is a chiral compound whose stereochemistry significantly influences its utility as a building block in organic synthesis and its potential pharmacological properties[1].
NMR spectroscopy is an unparalleled tool for the unambiguous determination of stereochemistry in cyclic compounds like substituted cyclohexanes[2][3]. The rigid chair conformation of the cyclohexane ring places substituents in well-defined axial or equatorial positions, leading to distinct magnetic environments for the ring's protons and carbons. These differences manifest as characteristic chemical shifts (δ) and spin-spin coupling constants (J), providing a unique spectroscopic fingerprint for each isomer[3][4].
This guide will focus on the trans isomer, where the amino and hydroxyl groups are on opposite faces of the cyclohexane ring. In its hydrochloride salt form, the amino group is protonated, which further influences the electronic environment and, consequently, the NMR spectrum.
Understanding the Molecular Structure and its NMR Implications
The trans configuration of 2-aminocyclohexanol dictates that in the most stable chair conformation, both the amino and hydroxyl groups will preferentially occupy equatorial positions to minimize steric hindrance. The protonation of the amino group to form the ammonium chloride salt introduces a positive charge, which has a significant deshielding effect on nearby protons and carbons.
Molecular Structure and Conformation
Caption: Chair conformation of trans-2-aminocyclohexanol hydrochloride.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for trans-2-aminocyclohexanol hydrochloride. It is important to note that the exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument parameters. The data presented here is compiled from available spectral databases and literature.
¹³C NMR Chemical Shifts
The proton-decoupled ¹³C NMR spectrum of trans-2-aminocyclohexanol hydrochloride in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to show six distinct signals corresponding to the six carbon atoms of the cyclohexane ring.
| Carbon Atom | Expected Chemical Shift (δ) in ppm (DMSO-d₆) | Rationale for Chemical Shift |
| C1 (CH-OH) | ~69-72 | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded. |
| C2 (CH-NH₃⁺) | ~55-58 | The carbon atom attached to the protonated amino group is also deshielded due to the electron-withdrawing nature of the ammonium group. |
| C3, C6 | ~30-35 | These methylene carbons are adjacent to the substituted carbons and experience a moderate inductive effect. |
| C4, C5 | ~23-26 | These methylene carbons are furthest from the electron-withdrawing substituents and therefore resonate at the highest field (lowest ppm). |
Note: The specific assignments of C3/C6 and C4/C5 may require two-dimensional NMR techniques like HSQC and HMBC for unambiguous confirmation.
¹H NMR Chemical Shifts
The ¹H NMR spectrum of trans-2-aminocyclohexanol hydrochloride is more complex due to proton-proton spin-spin coupling. The chemical shifts and multiplicities provide a wealth of structural information.
| Proton(s) | Expected Chemical Shift (δ) in ppm | Multiplicity | Key Coupling Constants (J) | Rationale |
| H1 (CH-OH) | ~3.4-3.7 | Multiplet | The proton attached to the carbon bearing the hydroxyl group is deshielded. Its multiplicity arises from coupling to the protons on C2 and C6. | |
| H2 (CH-NH₃⁺) | ~2.9-3.2 | Multiplet | This proton, geminal to the ammonium group, is also deshielded. It couples with the protons on C1 and C3. | |
| NH₃⁺ | ~7.5-8.5 (broad) | Singlet (broad) | The protons of the ammonium group are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration. | |
| OH | ~4.5-5.5 (broad) | Singlet (broad) | The hydroxyl proton is also exchangeable, leading to a broad singlet. Its chemical shift is sensitive to hydrogen bonding. | |
| Cyclohexyl CH₂ | ~1.0-2.2 | Multiplets | The remaining eight methylene protons of the cyclohexane ring resonate in this upfield region, often as a series of overlapping multiplets. |
The stereochemistry of trans-2-aminocyclohexanol hydrochloride can be definitively confirmed by analyzing the coupling constants between H1 and H2. In the diequatorial conformation, both H1 and H2 are in axial positions. This diaxial relationship results in a large vicinal coupling constant (³J), typically in the range of 8-12 Hz. This is a key diagnostic feature for the trans isomer[5].
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for trans-2-aminocyclohexanol hydrochloride, a standardized experimental protocol is essential.
Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of trans-2-aminocyclohexanol hydrochloride for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for polar compounds and hydrochloride salts[6][7][8]. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) can also be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Carefully transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) or a suitable alternative for polar solvents can be added. For D₂O, DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is commonly used.
NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
NMR Instrument Parameters
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., with composite pulse decoupling).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
The Influence of the Hydrochloride Salt on Chemical Shifts
The protonation of the amino group to form an ammonium salt has two primary effects on the NMR spectrum:
-
Deshielding: The positively charged nitrogen atom is strongly electron-withdrawing, which deshields the adjacent protons and carbons (H2 and C2), causing them to resonate at a lower field (higher ppm value) compared to the free amine[9][10]. This effect also extends, to a lesser extent, to the neighboring C3 and C1 atoms.
-
Proton Exchange: The ammonium protons (NH₃⁺) are acidic and can exchange with residual water or other exchangeable protons in the sample. This exchange can lead to broadening of the NH₃⁺ signal[11]. The rate of exchange is influenced by temperature, solvent, and pH.
Factors Influencing NMR Chemical Shifts
Caption: Factors influencing NMR chemical shifts.
Conclusion
NMR spectroscopy is an indispensable technique for the structural elucidation of trans-2-aminocyclohexanol hydrochloride. By carefully analyzing the ¹H and ¹³C NMR spectra, particularly the chemical shifts and proton-proton coupling constants, researchers can confidently confirm the stereochemistry and purity of their samples. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of this important chemical entity.
References
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Spectral Database for Organic Compounds (SDBS) . National Metrology Institute of Japan. [Link][12][13][14][15]
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PubChem: 2-Aminocyclohexanol . National Institutes of Health. [Link][16]
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Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES . Journal of Undergraduate Chemistry Research, 21(4), 106. [Link][17]
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Samoshin, V. V., et al. (2005). Trans-2-Aminocyclohexanols as pH-triggered molecular switches . ARKIVOC, 2005(iv), 129-141. [Link][18]
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Spyros, A. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR . ChemistrySelect, 9(45). [Link][11]
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The Royal Society of Chemistry: 1H NMR (400 MHz, DMSO-d6) δ 1.39 . [Link][6]
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Klein, E., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy . Magnetic Resonance in Chemistry, 38(2), 103-108. [Link][2]
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Contreras, R., et al. (2003). Theoretical and experimental study of 15N NMR protonation shifts . Journal of Physical Chemistry A, 107(49), 10744-10749. [Link][9]
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ResearchGate: 1 H-NMR shift for protons adjacent to the amine group in benzylamine... . [Link][10]
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